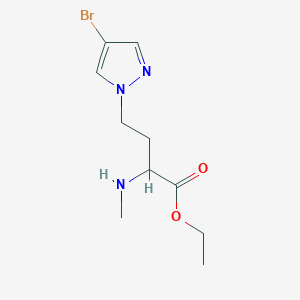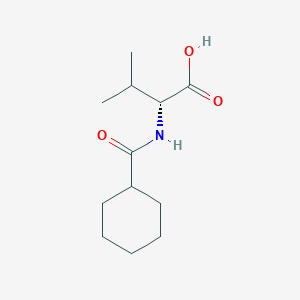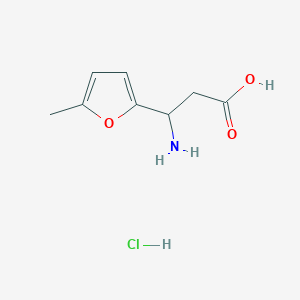
6-Amino-3-(2-methylpropyl)-2(3H)-benzoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of an amino group, a methylpropyl group, and a dihydrobenzoxazol-2-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction of 2-aminophenol with an appropriate isocyanate can lead to the formation of the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The amino group and the benzoxazole ring play crucial roles in its reactivity and binding to target molecules. The exact mechanism may vary depending on the specific application and the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazole
- 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazolin-2-one
Uniqueness
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern and the presence of the dihydrobenzoxazol-2-one structure
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-amino-3-(2-methylpropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)6-13-9-4-3-8(12)5-10(9)15-11(13)14/h3-5,7H,6,12H2,1-2H3 |
InChI-Schlüssel |
NNNCFXBPDPXLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=C(C=C(C=C2)N)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)






